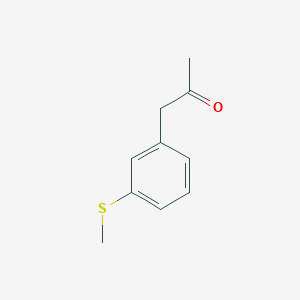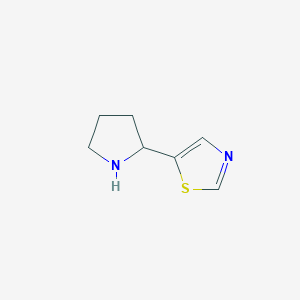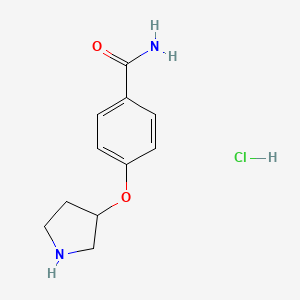
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . This reaction often requires the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, metal-free synthetic routes are being developed to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Oxazole: Similar in structure but lacks the pyridine ring.
Isoxazole: Similar core structure but without the pyridine substitution.
Oxadiazole: Contains an additional nitrogen atom in the ring compared to isoxazole.
Uniqueness
5-(Pyridin-3-yl)isoxazole-4-carboxylic acid is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
InChI Key |
YOPMPAJYZCBIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)



![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)





![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)



